molecular formula C14H10N2O2S B080274 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid CAS No. 220192-02-9

1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

Cat. No. B080274
M. Wt: 270.31 g/mol
InChI Key: GVUATZWSTXLFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid, often involves the ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium. This process yields various pyrazole derivatives characterized by their structural and functional diversity (Mathew, Suresh, & Anbazhagan, 2014).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been elucidated using techniques such as IR, ^1H NMR, ^13C NMR, Mass, and elemental analyses. These methodologies provide a comprehensive understanding of the compound's molecular architecture, including the arrangement of atoms and the presence of functional groups, contributing to its chemical behavior and reactivity (Mathew, Suresh, & Anbazhagan, 2014).

Chemical Reactions and Properties

The chemical reactions and properties of pyrazole derivatives are influenced by their molecular structure. The presence of the thiophene and pyrazole rings contributes to the compound's reactivity towards various reagents, offering a pathway for the synthesis of a broad range of derivatives with potential biological activities. Such derivatives exhibit enhanced pharmacological properties due to the modifications in their chemical structure (Mathew, Suresh, & Anbazhagan, 2014).

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

Pyrazole derivatives, including those with carboxylic acid functionalities, are pivotal in organic synthesis and the development of heterocyclic compounds. These compounds serve as building blocks for synthesizing a diverse range of heterocyclic structures due to their reactivity and versatility. For example, pyrazole carboxylic acid derivatives have been highlighted for their broad spectrum of biological activities, signifying their importance in the synthesis of pharmacologically active molecules (Cetin, 2020). Similarly, the chemistry of dicyanomethylene-pyrazoline derivatives showcases their utility as precursors for creating various heterocyclic compounds, highlighting the synthetic versatility of pyrazole-based structures (Gomaa & Ali, 2020).

Pharmacological Applications

The biological activities of pyrazole derivatives, including anticancer, antimicrobial, and anti-inflammatory properties, are well-documented. For instance, pyrazole carboxylic acids and their derivatives exhibit significant biological activities, such as antimicrobial and anticancer effects, underscoring their potential in medicinal chemistry as scaffolds for drug discovery (Cetin, 2020). Moreover, thiophene analogs have been evaluated for their carcinogenic potential, providing insights into the structure-activity relationships that govern their biological effects (Ashby et al., 1978).

Material Science and Optoelectronics

Functionalized heteroaromatic compounds, including pyrazole and thiophene derivatives, find applications in optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for creating novel materials for electronic devices, highlighting the potential of 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid in the development of luminescent elements and photoelectric conversion elements (Lipunova et al., 2018).

properties

IUPAC Name

1-phenyl-5-thiophen-2-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-14(18)11-9-12(13-7-4-8-19-13)16(15-11)10-5-2-1-3-6-10/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUATZWSTXLFCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378014
Record name 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid

CAS RN

220192-02-9
Record name 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.